molecular formula C10H19N3 B13259510 Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No.: B13259510
M. Wt: 181.28 g/mol
InChI Key: PXWQCJHABCSPOK-UHFFFAOYSA-N
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Description

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be achieved through a multi-step process. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with butylamine under acidic conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyrazole derivatives .

Scientific Research Applications

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methyl-1H-pyrazol-5-amine
  • 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine
  • 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a methyl group on the pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields .

Biological Activity

Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The pyrazole moiety has been recognized for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively. The specific arrangement of these atoms contributes to its biological properties.

Research indicates that compounds containing the pyrazole ring exhibit various mechanisms of action:

  • Inhibition of Kinases : Pyrazole derivatives have shown promise as inhibitors of specific kinases involved in cancer progression. For instance, certain derivatives have been reported to inhibit BRAF and Aurora kinases, critical in cell signaling pathways that regulate cell growth and division .
  • Antimicrobial Activity : Studies have demonstrated that pyrazole derivatives possess significant antibacterial and antifungal properties. For example, one study reported that a related compound exhibited good fungicidal activity against Pyricularia oryae with an inhibition rate of 77.8% .

Efficacy in Cancer Treatment

Numerous studies have evaluated the efficacy of this compound and related compounds against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
A54926.00

These results indicate that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting potential for development as an anticancer agent.

Case Study 1: Anticancer Activity

A study conducted by Koca et al. synthesized several pyrazole derivatives, including this compound, which were tested against HepG2 and Jurkat cancer cell lines. The derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values lower than established chemotherapeutics like cisplatin .

Case Study 2: Anti-Trypanosomal Activity

Another investigation focused on the anti-Trypanosomal activity of pyrazole derivatives. Compounds similar to this compound were screened for their ability to inhibit Trypanosoma brucei, showing promising activity with pEC50 values exceeding 6, indicating strong potential for further development as antiparasitic agents .

Safety and Toxicity

While the biological activity is promising, it is essential to consider safety profiles. Preliminary toxicity assessments indicated that compounds with similar structures could be harmful if ingested or upon dermal contact . Thus, further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[1-(1-methylpyrazol-4-yl)ethyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-5-6-11-9(2)10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3

InChI Key

PXWQCJHABCSPOK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CN(N=C1)C

Origin of Product

United States

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